
2-Nitro-6-(2-phenylhydrazinylidene)cyclohexa-2,4-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Nitro-6-(2-phenylhydrazinylidene)cyclohexa-2,4-dien-1-one is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a nitro group, a phenylhydrazinylidene moiety, and a cyclohexa-2,4-dien-1-one core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-6-(2-phenylhydrazinylidene)cyclohexa-2,4-dien-1-one typically involves the condensation of 2-nitrobenzaldehyde with phenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency and consistency.
化学反応の分析
Types of Reactions
2-Nitro-6-(2-phenylhydrazinylidene)cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The phenylhydrazinylidene moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Conversion to amino derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Various substituted phenylhydrazinylidene derivatives.
科学的研究の応用
2-Nitro-6-(2-phenylhydrazinylidene)cyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and dyes.
作用機序
The mechanism of action of 2-Nitro-6-(2-phenylhydrazinylidene)cyclohexa-2,4-dien-1-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to biological effects. The phenylhydrazinylidene moiety can also participate in redox reactions, contributing to the compound’s overall activity .
類似化合物との比較
Similar Compounds
2,6-Di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one: Similar in structure but with different substituents.
5-Hydroxy-6-(phenylhydrazinylidene)cyclohexa-2,4-dien-1-one: Contains a hydroxyl group instead of a nitro group.
Uniqueness
2-Nitro-6-(2-phenylhydrazinylidene)cyclohexa-2,4-dien-1-one is unique due to the presence of both a nitro group and a phenylhydrazinylidene moiety, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for research and development .
特性
CAS番号 |
138507-60-5 |
|---|---|
分子式 |
C12H9N3O3 |
分子量 |
243.22 g/mol |
IUPAC名 |
2-nitro-6-phenyldiazenylphenol |
InChI |
InChI=1S/C12H9N3O3/c16-12-10(7-4-8-11(12)15(17)18)14-13-9-5-2-1-3-6-9/h1-8,16H |
InChIキー |
OFGGGBDZIJZHHA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N=NC2=C(C(=CC=C2)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



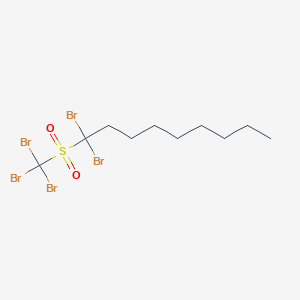
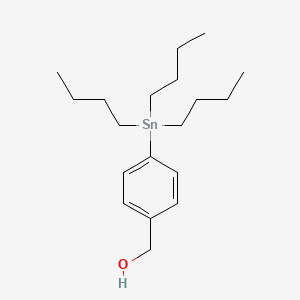
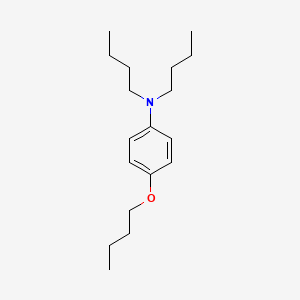
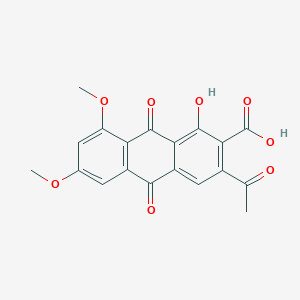
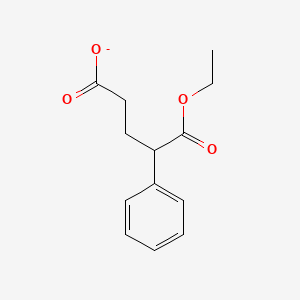

![2-{2-[(Oxan-2-yl)oxy]ethyl}propane-1,3-diol](/img/structure/B14283388.png)
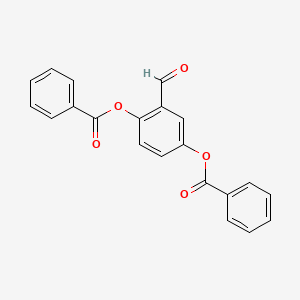
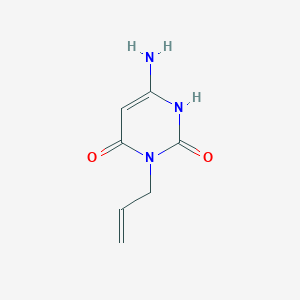


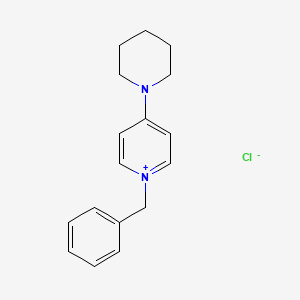
![1-[(2,2-Dinitropropoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14283435.png)
